2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes include:
Cyclization Reactions: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Substitution Reactions:
Coupling Reactions: The pyridinyl group can be introduced using coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-4-10(5-7-11)9-13(21)18-15-20-19-14(22-15)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVLQJTKLTBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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